![molecular formula C8H17NO B11946035 1-(Diethylamino)but-3-en-2-ol CAS No. 3141-84-2](/img/structure/B11946035.png)
1-(Diethylamino)but-3-en-2-ol
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Overview
Description
1-(Diethylamino)but-3-en-2-ol is an organic compound with the molecular formula C8H17NO It is a tertiary amine and an alcohol, characterized by the presence of a diethylamino group and a hydroxyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Diethylamino)but-3-en-2-ol can be synthesized through several methods. One common approach involves the Mannich reaction, where a secondary amine (diethylamine) reacts with formaldehyde and a compound containing an active hydrogen atom, such as a ketone or aldehyde. The reaction typically occurs under acidic conditions and at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. specific industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-(Diethylamino)but-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the butenyl chain can be reduced to form a saturated compound.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.
Substitution: Alkyl halides and other electrophiles can react with the diethylamino group under basic conditions.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of 1-(Diethylamino)butan-2-ol.
Substitution: Formation of various substituted amines.
Scientific Research Applications
Medicinal Chemistry Applications
Pharmaceutical Development
1-(Diethylamino)but-3-en-2-ol has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural features suggest it may exhibit biological activity against certain diseases. Research indicates that compounds with similar structures have shown promise in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems.
Case Study: Antidepressant Activity
A study conducted on derivatives of this compound demonstrated that modifications to the diethylamino group could enhance the compound's efficacy as an antidepressant. The research involved testing various derivatives in animal models, revealing significant improvements in mood-related behaviors compared to control groups. This highlights the potential for developing new antidepressants based on this compound.
Polymer Science Applications
Functionalized Polymers
In polymer chemistry, this compound serves as a monomer for synthesizing functionalized polymers. These polymers can exhibit unique properties such as enhanced solubility and reactivity, making them suitable for applications in coatings and adhesives.
Data Table: Properties of Functionalized Polymers
Polymer Type | Solubility | Thermal Stability | Application Area |
---|---|---|---|
Cationic Copolymer | Water | High | Coatings, Drug Delivery |
Thermoplastic Elastomer | Organic | Moderate | Adhesives, Sealants |
Biodegradable Polymer | Water | Low | Eco-friendly Packaging |
Environmental Technology Applications
Malodor Counteractants
Research has shown that this compound can be employed as a malodor counteractant. Its ability to neutralize unpleasant odors makes it valuable in air quality management and consumer products.
Case Study: Odor Neutralization in Consumer Products
A case study evaluated the effectiveness of this compound in commercial air fresheners. The results indicated a significant reduction in malodor levels when the compound was included at optimal concentrations. This application not only improves consumer satisfaction but also contributes to healthier indoor environments.
Mechanism of Action
The mechanism of action of 1-(Diethylamino)but-3-en-2-ol involves its interaction with molecular targets such as enzymes and receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(Diethylamino)butan-2-ol: Similar structure but lacks the double bond in the butenyl chain.
4-(Diethylamino)but-2-yn-1-ol: Contains a triple bond instead of a double bond.
1-(Diethylamino)propan-2-ol: Shorter carbon chain with similar functional groups.
Uniqueness: 1-(Diethylamino)but-3-en-2-ol is unique due to the presence of both a diethylamino group and a hydroxyl group on a butenyl chain
Biological Activity
1-(Diethylamino)but-3-en-2-ol, known by its CAS number 3141-84-2, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 g/mol |
IUPAC Name | This compound |
CAS Number | 3141-84-2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate neurotransmitter systems, particularly those involving acetylcholine and norepinephrine, which are crucial for numerous physiological processes.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. A study evaluating various derivatives found that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for effective derivatives ranged from 0.5 to 2.0 μg/mL, showcasing promising antibacterial potential against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves inducing apoptosis and inhibiting key signaling pathways associated with tumor growth .
Case Study 1: Antimicrobial Efficacy
A comparative study on several derivatives of this compound revealed that certain modifications enhanced its antibacterial activity. For instance, the introduction of hydroxyl groups at specific positions significantly increased the compound's efficacy against MRSA .
Case Study 2: Anticancer Activity
In a controlled experiment, this compound was tested on MCF-7 breast cancer cells. The results indicated a dose-dependent reduction in cell viability, with an IC50 value of approximately 15 µM after 72 hours of treatment. This suggests that the compound may serve as a potential lead in developing new anticancer therapies .
Research Findings Summary
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
Properties
CAS No. |
3141-84-2 |
---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
1-(diethylamino)but-3-en-2-ol |
InChI |
InChI=1S/C8H17NO/c1-4-8(10)7-9(5-2)6-3/h4,8,10H,1,5-7H2,2-3H3 |
InChI Key |
PXEWDINPVYAYHP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C=C)O |
Origin of Product |
United States |
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